molecular formula C22H26O3 B1680169 (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one CAS No. 74915-58-5

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

Cat. No.: B1680169
CAS No.: 74915-58-5
M. Wt: 338.4 g/mol
InChI Key: IXJKSIRTUSUXQC-ZXYIWLIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RU26988 involves multiple steps, starting from basic steroidal structures. The key steps include the introduction of hydroxyl groups at specific positions and the formation of a triple bond at the 20-yn position. The reaction conditions typically involve the use of strong bases and oxidizing agents.

Chemical Reactions Analysis

RU26988 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent alcohol forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

RU26988 is widely used in scientific research, particularly in the fields of endocrinology and pharmacology. It is used to study the interactions between glucocorticoid receptors and mineralocorticoid receptors. This compound helps in understanding the binding affinities and kinetic parameters of these receptors, which is crucial for developing new therapeutic agents for diseases related to these receptors .

Mechanism of Action

RU26988 exerts its effects by binding to glucocorticoid receptors with high affinity and low affinity for mineralocorticoid receptors. This selective binding allows researchers to study the specific actions of glucocorticoids without interference from mineralocorticoid activity. The molecular targets include the glucocorticoid receptor, and the pathways involved are related to the regulation of gene expression and anti-inflammatory responses .

Comparison with Similar Compounds

  • Dexamethasone
  • 2α-methyl-9α-fluorocortisol

Properties

CAS No.

74915-58-5

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H26O3/c1-4-9-22(25)11-8-17-16-6-5-14-12-15(23)7-10-20(14,2)19(16)18(24)13-21(17,22)3/h5-7,10,12,16-19,24-25H,8,11,13H2,1-3H3/t16-,17-,18-,19+,20-,21-,22-/m0/s1

InChI Key

IXJKSIRTUSUXQC-ZXYIWLIBSA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O

SMILES

CC#CC1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11,17-dihydroxy-17-(1-propynyl)-androsta-1,4,6-trien-3-one,(11beta,17beta)
11,17-dihydroxy-17-pregnane-1,4,6-triene-20-yn-21-methyl-3-one
RU 26988
RU-26988

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Reactant of Route 2
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Reactant of Route 3
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Reactant of Route 4
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Reactant of Route 5
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Reactant of Route 6
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

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